Methyl octanimidate hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octanimidate hydrochloride can be synthesized through the reaction of octanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of octanoic acid to form methyl octanoate, followed by the conversion of the ester to the imidate using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and subsequent conversion processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and methanol.
Chemical Reactions Analysis
Types of Reactions
Methyl octanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The imidate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidates.
Scientific Research Applications
Methyl octanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of neuraminic acid derivatives.
Biology: Employed in the study of biochemical pathways involving neuraminic acid.
Medicine: Investigated for its potential therapeutic applications due to its role in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl octanimidate hydrochloride involves its role as a reagent in chemical reactions. It acts by providing the imidate group, which can undergo various transformations to form different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid methyl ester: Similar in structure but lacks the imidate group.
Methyl octanoate: An ester derivative of octanoic acid.
Octanimidic acid: The parent compound without the methyl ester group.
Uniqueness
Methyl octanimidate hydrochloride is unique due to its imidate group, which allows it to participate in a variety of chemical reactions that are not possible with simple esters or acids. This makes it a valuable reagent in organic synthesis and research.
Properties
IUPAC Name |
methyl octanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBQBCDTCPNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.